(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S/c21-13-3-6-18-15(9-13)23(14-4-5-16-17(10-14)28-12-27-16)11-19(29(18,25)26)20(24)22-7-1-2-8-22/h3-6,9-11H,1-2,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTALEMHFZJHREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and benzo[b][1,4]thiazine intermediates, followed by their functionalization and coupling.
Preparation of Benzo[d][1,3]dioxole Intermediate: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Synthesis of Benzo[b][1,4]thiazine Intermediate: This intermediate is synthesized by reacting 2-aminothiophenol with chloroacetyl chloride, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole and benzo[b][1,4]thiazine intermediates with pyrrolidine and methanone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, basic conditions.
Major Products
Scientific Research Applications
(4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its aromatic and heterocyclic structures make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A. 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74, )
- Structure : Shares the benzo[d][1,3]dioxol-5-yl group and pyrrolidin-1-yl substituent but replaces the benzo[b][1,4]thiazine core with a thiazole ring. A cyclopropane-carboxamide linker adds rigidity.
- Synthesis : Prepared via coupling of a thiazol-2-amine derivative with benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid .
- Bioactivity: Not explicitly reported, but the thiazole and pyrrolidine motifs are common in kinase inhibitors and antimicrobial agents.
B. 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substituted phenyl)methanone (Compound 4a, )
- Structure : Features a dihydropyrazole core instead of benzo[b][1,4]thiazine, retaining the benzo[d][1,3]dioxol-5-yl group and a ketone-linked aromatic system.
- Synthesis : Derived from a pyrazoline intermediate reacted with benzoyl chloride in pyridine .
- Bioactivity : Pyrazoline derivatives often exhibit antimicrobial and anti-inflammatory properties.
C. Thiazolidinone-Azo Derivatives (Compound 18, )
- Structure: Combines a thiazolidinone ring with an azo linkage and benzothiazole groups. Lacks the sulfone and chloro substituents but shares heterocyclic diversity.
- Synthesis : Stepwise condensation of benzaldehyde derivatives with mercaptoacetic acid .
- Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus and antioxidant properties in DPPH assays .
Physicochemical and Bioactivity Comparison
Key Differentiators
- Electron-Withdrawing Groups : The target compound’s chloro and sulfone groups may enhance metabolic stability compared to methoxy or furan substituents in analogues .
- Heterocyclic Core : The benzo[b][1,4]thiazine sulfone core is rare in literature, distinguishing it from more common thiazole or pyrazoline derivatives.
- Pyrrolidine vs. Azo Linkages: The pyrrolidine methanone group may improve blood-brain barrier penetration relative to azo-linked compounds, which often have higher molecular weights and reduced bioavailability .
Research Findings and Implications
- For example, the sulfone group could modulate redox activity, a key mechanism in ferroptosis .
Biological Activity
The compound (4-(benzo[d][1,3]dioxol-5-yl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a synthetic derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 384.9 g/mol. The structure features a benzodioxole moiety, which is often associated with various biological activities, including antidiabetic and anticancer effects.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, a related compound demonstrated an IC50 value of 2.593 µM against α-amylase, a key enzyme in carbohydrate metabolism, indicating significant inhibitory activity . This suggests that the compound may also exhibit similar effects due to structural similarities.
Anticancer Activity
Benzothiazine derivatives have shown promising anticancer properties. A study indicated that compounds containing benzothiazine rings exhibited cytotoxic effects against various cancer cell lines. Specifically, certain derivatives demonstrated significant activity against the MCF-7 breast cancer cell line . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in metabolic pathways and cellular signaling. The presence of the pyrrolidinyl group enhances its binding affinity to target proteins, potentially leading to altered enzyme activity or receptor modulation.
Case Studies and Research Findings
Q & A
Q. What are the core structural motifs of this compound, and how do they influence its reactivity and bioactivity?
The compound integrates a benzo[d][1,3]dioxole moiety, a chlorinated benzo[b][1,4]thiazine ring (with sulfone groups), and a pyrrolidine-derived methanone group. The benzo[d][1,3]dioxole and thiazine-sulfone groups confer electron-deficient regions, enhancing interactions with biological targets like enzymes or receptors, while the pyrrolidine moiety introduces conformational flexibility . Characterization typically involves H/C NMR for structural confirmation, HRMS for molecular weight validation, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. What synthetic strategies are recommended for constructing the benzo[b][1,4]thiazine-1,1-dioxide core?
The thiazine-sulfone core is synthesized via cyclization of ortho-aminothiophenol derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. Chlorination at the 6-position can be achieved using N-chlorosuccinimide (NCS) in dichloromethane. Subsequent sulfonation to the 1,1-dioxide requires oxidation with m-CPBA (meta-chloroperbenzoic acid) . Retrosynthetic analysis suggests modular assembly: (i) benzo[d][1,3]dioxole fragment, (ii) thiazine-sulfone core, and (iii) pyrrolidine-methanone coupling via Ullmann or Buchwald-Hartwig reactions .
Q. How should researchers validate the purity and stability of this compound under experimental conditions?
Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and TLC. Stability studies under physiological conditions (PBS buffer, pH 7.4, 37°C) over 24–72 hours with LC-MS monitoring are critical. Degradation products, such as sulfone reduction or dioxole ring-opening, must be identified using HRMS fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to improve yield and scalability?
Key challenges include low yields in cyclization (step 1) and coupling (step 3). For cyclization, microwave-assisted synthesis (e.g., 100°C, 30 min) enhances reaction efficiency compared to traditional reflux . For coupling, replacing Pd catalysts with Cu(I)-thiophene carboxylate in DMSO at 80°C reduces metal contamination and improves yields (75–85%) . Process optimization using Design of Experiments (DoE) for parameter screening (temperature, solvent, catalyst loading) is recommended .
Q. What mechanistic insights explain contradictory bioactivity data in different assay systems?
Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) may arise from off-target effects or assay-specific conditions. For example, the compound’s sulfone group may interact with cysteine residues in some kinases but not others. Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) to validate specificity . Molecular dynamics simulations can predict binding modes and explain variations in activity .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Prioritize modifications based on computational docking: (i) Replace pyrrolidine with piperidine or azetidine to alter steric effects; (ii) Introduce electron-withdrawing groups (e.g., -CF) at the 4-position of the benzo[d][1,3]dioxole to enhance electrophilicity. Synthesize analogs via parallel synthesis (96-well plate format) and screen against a panel of targets (e.g., GPCRs, kinases) . SAR data should be analyzed using multivariate regression to identify critical pharmacophoric features .
Q. What analytical methods resolve stereochemical uncertainties in derivatives with chiral centers?
Chiral HPLC (e.g., Chiralpak IA column) or SFC (supercritical fluid chromatography) separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) with DFT-simulated spectra . For diastereomers, NOESY NMR correlates spatial proximity of protons to assign relative configurations .
Methodological Notes
- Synthesis Troubleshooting : If coupling yields drop below 50%, check for moisture-sensitive intermediates (use Schlenk techniques) or switch to DMA (N,N-dimethylacetamide) as a solvent .
- Bioactivity Validation : Include positive controls (e.g., known kinase inhibitors) and counter-screens for cytotoxicity (MTT assay) to distinguish target-specific effects .
- Data Reproducibility : Report reaction conditions in detail (e.g., ramp rates, stirring speed) and deposit raw spectral data in open-access repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
